

# The Biological Functions of NUAK Kinases in Cancer: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |         |           |
|----------------------|---------|-----------|
| Compound Name:       | WZ4003  |           |
| Cat. No.:            | B611835 | Get Quote |

#### Introduction

The Novel (Nua) Kinases 1 and 2 (NUAK1 and NUAK2), members of the AMP-activated protein kinase (AMPK)-related kinase (ARK) family, have emerged as significant regulators of cancer progression.[1][2][3] Despite being relatively understudied compared to other kinases, their roles in a multitude of cellular processes pivotal to cancer development, including cell proliferation, survival, migration, and metabolic reprogramming, have drawn considerable attention from the research and drug development communities.[1][2] This technical guide provides an in-depth overview of the biological functions of NUAK kinases in various malignancies, detailing their involvement in key signaling pathways, summarizing quantitative data on their expression and clinical relevance, and outlining common experimental methodologies for their study.

### **NUAK Kinases: Structure and Activation**

NUAK1 (also known as ARK5) and NUAK2 (also known as SNARK) are serine/threonine kinases that share a conserved catalytic domain with other ARK family members.[2][3] Their activation is canonically regulated by the tumor suppressor kinase LKB1, which phosphorylates a conserved threonine residue in the T-loop of their catalytic domain (Threonine 211 in NUAK1 and Threonine 208 in NUAK2).[3][4] However, evidence suggests that NUAK kinases can retain activity even in LKB1-deficient cancer cells, indicating the existence of alternative activation mechanisms.[3] Both NUAK1 and NUAK2 possess a ubiquitin-associated (UBA) domain C-terminal to their kinase domain, which is essential for their phosphorylation and activation by LKB1.[5]



#### The Dichotomous Role of NUAK Kinases in Cancer

The function of NUAK kinases in cancer is complex and often context-dependent, with reports suggesting both oncogenic and tumor-suppressive roles.[6] While they are frequently overexpressed in various cancers and their elevated expression often correlates with poor prognosis, some studies have indicated tumor-suppressive functions.[1][6] This duality underscores the intricate signaling networks in which NUAK kinases participate.

#### **Oncogenic Functions**

A substantial body of evidence points to the pro-tumorigenic roles of NUAK kinases across a wide range of cancers. Their oncogenic functions are primarily attributed to their ability to promote:

- Cell Proliferation and Survival: NUAK kinases have been shown to drive cell cycle
  progression and inhibit apoptosis.[4][7] For instance, NUAK1 can induce the S-phase of the
  cell cycle, while both NUAK1 and NUAK2 have been implicated in providing resistance to
  apoptosis under cellular stress conditions.[4][7][8] In Myc-driven tumors, NUAK1 acts as a
  crucial survival factor.[5][9]
- Metastasis and Invasion: Both NUAK1 and NUAK2 are key players in promoting cancer cell
  migration and invasion, critical steps in the metastatic cascade.[2][3] They regulate cell
  adhesion and the epithelial-to-mesenchymal transition (EMT), a process that endows cancer
  cells with migratory and invasive properties.[1][4][10]
- Chemoresistance: Upregulation of NUAK kinases has been linked to resistance to conventional chemotherapeutic agents in several cancers, including pancreatic and gastric cancer.[11][12][13]
- Metabolic Reprogramming: NUAK kinases can influence cellular metabolism to support the high energetic demands of cancer cells.[5][14] They have been shown to modulate glucose and glutamine metabolism, thereby fueling rapid cell proliferation.[14]

## **Tumor-Suppressive Functions**

In certain contexts, NUAK kinases can exhibit tumor-suppressive activities. For example, NUAK1, in the presence of functional LKB1, can directly phosphorylate and activate the tumor



suppressor p53, leading to cell cycle arrest.[1][15] This highlights the importance of the upstream regulator LKB1 in dictating the functional output of NUAK1 signaling.

## **NUAK Kinases in Specific Cancers: A Summary**

The expression and function of NUAK kinases have been investigated in numerous cancer types, revealing their widespread involvement in tumorigenesis.



| Cancer Type                              | NUAK1<br>Expression | NUAK2<br>Expression | Key Functions<br>and Clinical<br>Correlation                                                                             | References  |
|------------------------------------------|---------------------|---------------------|--------------------------------------------------------------------------------------------------------------------------|-------------|
| Hepatocellular<br>Carcinoma<br>(HCC)     | Upregulated         | Upregulated         | Promote proliferation, migration, and invasion. High expression correlates with poor prognosis.                          | [1][16]     |
| Breast Cancer                            | Upregulated         | Upregulated         | Increased invasion and metastasis, particularly in triple-negative breast cancer (TNBC).                                 | [1]         |
| Non-Small Cell<br>Lung Cancer<br>(NSCLC) | Upregulated         | Upregulated         | Correlates with tumor stage and metastasis.                                                                              | [1]         |
| Ovarian Cancer                           | Upregulated         | -                   | Promotes metastasis through regulation of fibronectin production and spheroid integrity. Correlates with poor prognosis. | [4][17][18] |
| Gastric Cancer                           | Upregulated         | Upregulated         | Drives cancer<br>cell expansion<br>and<br>chemoresistance                                                                | [10][11]    |



|                            |             |             | . Correlates with poor prognosis.                                                                      |                 |
|----------------------------|-------------|-------------|--------------------------------------------------------------------------------------------------------|-----------------|
| Pancreatic<br>Cancer       | Upregulated | Upregulated | Associated with chemoresistance and poor prognosis. Inhibition can suppress tumor growth and fibrosis. | [1][13][17][19] |
| Melanoma                   | -           | Upregulated | Promotes tumor growth and migration. High expression correlates with a higher risk of relapse.         | [6][20]         |
| Glioblastoma<br>(GBM)      | -           | Upregulated | Acts as a fetal oncogene promoting proliferation and migration.                                        | [21]            |
| Colorectal<br>Cancer (CRC) | Upregulated | -           | Protects tumors from oxidative stress. High expression correlates with reduced overall survival.       | [9]             |
| Cervical Cancer            | -           | Upregulated | Promotes proliferation, migration, and EMT.                                                            | [10]            |



| Prostate Cancer                                    | -           | Upregulated | Elevated in prostate cancer and metastatic castration-resistant prostate cancer (mCRPC). Correlates with increased risk of metastasis. | [22]     |
|----------------------------------------------------|-------------|-------------|----------------------------------------------------------------------------------------------------------------------------------------|----------|
| Esophageal<br>Squamous Cell<br>Carcinoma<br>(ESCC) | Upregulated | -           | Promotes metastasis by upregulating Slug transcription. Correlates with poor survival.                                                 | [23][24] |

## **Key Signaling Pathways Involving NUAK Kinases in Cancer**

NUAK kinases are integral components of several critical signaling pathways that are frequently dysregulated in cancer.

## **LKB1-AMPK-NUAK Pathway**

This is the canonical activation pathway for NUAK kinases. The tumor suppressor LKB1 phosphorylates and activates NUAK1 and NUAK2, which in turn phosphorylate a variety of downstream targets to regulate cellular processes. However, the outcomes of this pathway can be either tumor-suppressive or oncogenic depending on the cellular context and the presence of other signaling inputs.





Click to download full resolution via product page

Canonical LKB1-NUAK signaling pathway.

### **Hippo-YAP/TAZ Pathway**

NUAK2 is a critical player in the Hippo-YAP/TAZ signaling pathway, which is a key regulator of organ size and tumorigenesis. NUAK2 can act in a positive feedback loop with the transcriptional co-activator YAP.[16] YAP drives the expression of NUAK2, which in turn phosphorylates and inhibits the LATS1 kinase, a negative regulator of YAP.[17] This leads to the nuclear translocation of YAP and the transcription of pro-proliferative and anti-apoptotic genes.





Click to download full resolution via product page

NUAK2-YAP/TAZ positive feedback loop.

#### TGF-β/SMAD Pathway

NUAK kinases have a complex and sometimes opposing role in the Transforming Growth Factor-β (TGF-β) signaling pathway.[8] In pancreatic cancer, NUAK2 can mediate the oncogenic effects of the NF-κB pathway by targeting SMAD2/3 for phosphorylation, which promotes chemoresistance.[12][19] Conversely, in other contexts, NUAK1 has been shown to repress the activation of TGF-β downstream targets.[8]





Click to download full resolution via product page

NUAK2 involvement in the TGF-β/SMAD pathway.

## Other Notable Pathways

- STAT5/GLI1/SOX2 Signaling: In gastric cancer, NUAK1 activates this pathway to enhance cancer cell expansion and drive chemoresistance.[11] NUAK1 upregulates GLI1 expression by activating STAT5-mediated transcription and stabilizing the GLI1 protein.[11]
- GSK-3β/β-catenin Pathway: In hepatocellular carcinoma, NUAK1 can promote the expression of the immune checkpoint ligand PD-L1 by activating the GSK-3β/β-catenin



signaling pathway, thereby facilitating immune escape.[25]

• mTOR Signaling: NUAK kinases can activate the mTOR pathway, a central regulator of cell growth and metabolism, to promote cancer cell proliferation and metastasis.[7][14]

## **Therapeutic Targeting of NUAK Kinases**

The significant role of NUAK kinases in promoting cancer progression has made them attractive therapeutic targets.[1][26][27] Several small-molecule inhibitors of NUAK1 and NUAK2 have been developed and are currently in preclinical evaluation.[1]



| Inhibitor                  | Target(s) | Preclinical<br>Models                                                                      | Reported<br>Effects                                                               | References |
|----------------------------|-----------|--------------------------------------------------------------------------------------------|-----------------------------------------------------------------------------------|------------|
| HTH-01-015                 | NUAK1     | Non-small cell lung cancer, hepatocellular carcinoma, colorectal cancer, pancreatic cancer | Decreased EMT,<br>migration, and<br>invasion.                                     | [1]        |
| HTH-02-006                 | NUAK2     | Glioma,<br>hepatocellular<br>carcinoma,<br>prostate cancer                                 | Attenuates GBM cell proliferation.                                                | [1][21]    |
| WZ4003                     | NUAK1/2   | Non-small cell<br>lung cancer,<br>breast cancer,<br>gastric cancer,<br>bladder cancer      | -                                                                                 | [1]        |
| ON123300                   | NUAK1/2   | Gastric cancer,<br>acute myeloid<br>leukemia                                               | -                                                                                 | [1]        |
| P4899                      | NUAK1/2   | Pancreatic<br>cancer                                                                       | Synergizes with chemotherapy, abrogates drug resistance, and suppresses fibrosis. | [13]       |
| KHKI-01128 &<br>KHKI-01215 | NUAK2     | Colorectal<br>cancer                                                                       | Potently suppress cell proliferation and induce apoptosis.                        | [28]       |



Pharmacological inhibition of NUAKs has shown promise in preclinical models, often leading to reduced tumor growth, decreased metastasis, and sensitization to chemotherapy.[1][13][29]

## Experimental Methodologies for Studying NUAK Kinases

A variety of experimental techniques are employed to investigate the biological functions of NUAK kinases in cancer.

#### **Gene and Protein Expression Analysis**

- Quantitative Real-Time PCR (qRT-PCR): Used to quantify the mRNA expression levels of NUAK1 and NUAK2 in cancer cells and tissues.
- Western Blotting: Employed to detect and quantify NUAK1 and NUAK2 protein levels and to assess the phosphorylation status of their downstream targets.
- Immunohistochemistry (IHC): Utilized to examine the expression and localization of NUAK
  proteins in clinical tumor samples and to correlate their expression with clinicopathological
  parameters.

#### **Functional Assays in Cell Culture**

- Cell Viability and Proliferation Assays (e.g., MTT, Colony Formation): These assays are used
  to determine the effect of NUAK1/2 overexpression or knockdown/inhibition on cancer cell
  growth and proliferation.
- Migration and Invasion Assays (e.g., Wound-Healing, Transwell): These in vitro assays are crucial for evaluating the role of NUAK kinases in cancer cell motility and invasion.
- Spheroid Formation Assays: Used to model the formation of tumor spheroids, which is a
  critical step in the metastasis of certain cancers like ovarian cancer, and to assess the role of
  NUAKs in this process.

#### In Vivo Models

 Xenograft and Orthotopic Mouse Models: These models involve the implantation of human cancer cells into immunodeficient mice to study the effect of NUAK kinase modulation on



tumor growth, metastasis, and response to therapy in a living organism.[1][21]

 Patient-Derived Xenograft (PDX) Models: These models, where patient tumor tissue is directly implanted into mice, provide a more clinically relevant system to evaluate the efficacy of NUAK inhibitors.[11]

#### **Mechanistic Studies**

- Kinase Assays: In vitro kinase assays are performed to confirm the enzymatic activity of NUAK kinases and to identify their direct substrates.
- Co-immunoprecipitation (Co-IP): This technique is used to identify proteins that interact with NUAK1 and NUAK2, providing insights into their signaling complexes.
- Luciferase Reporter Assays: These assays are employed to measure the effect of NUAK kinase signaling on the transcriptional activity of downstream transcription factors.
- CRISPR-Cas9 Gene Editing: This powerful tool is used to generate NUAK1 or NUAK2 knockout cell lines to study the specific functions of these kinases.[1][21]

A typical workflow for investigating NUAK kinases in cancer.

#### **Conclusion and Future Directions**

NUAK kinases are increasingly recognized as pivotal players in the pathobiology of a wide array of cancers. Their multifaceted roles in regulating cell proliferation, survival, metastasis, and chemoresistance, coupled with their frequent overexpression in tumors, underscore their potential as valuable therapeutic targets. While significant progress has been made in elucidating the signaling pathways governed by NUAK kinases, further research is warranted to fully understand their complex and context-dependent functions. The continued development of potent and selective NUAK inhibitors, along with the identification of predictive biomarkers, will be crucial for translating our growing knowledge of NUAK biology into effective cancer therapies. Future studies should also focus on the potential for synergistic combinations of NUAK inhibitors with existing chemotherapies and targeted agents to overcome drug resistance and improve patient outcomes.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. NUAK kinases: Signaling mechanisms and therapeutic applications PMC [pmc.ncbi.nlm.nih.gov]
- 2. portlandpress.com [portlandpress.com]
- 3. NUAK: never underestimate a kinase PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Novel Role for NUAK1 in Promoting Ovarian Cancer Metastasis through Regulation of Fibronectin Production in Spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. axonmedchem.com [axonmedchem.com]
- 6. pnas.org [pnas.org]
- 7. NUAK Kinases: Brain—Ovary Axis PMC [pmc.ncbi.nlm.nih.gov]
- 8. NUAK Kinases: Brain-Ovary Axis [mdpi.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. NUAK2 silencing inhibits the proliferation, migration and epithelial-to-mesenchymal transition of cervical cancer cells via upregulating CYFIP2 PMC [pmc.ncbi.nlm.nih.gov]
- 11. NUAK1 activates STAT5/GLI1/SOX2 signaling to enhance cancer cell expansion and drives chemoresistance in gastric cancer PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. aacrjournals.org [aacrjournals.org]
- 14. read.qxmd.com [read.qxmd.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. NUAK1 governs centrosome replication in pancreatic cancer via MYPT1/PP1β and GSK3β-dependent regulation of PLK4 PMC [pmc.ncbi.nlm.nih.gov]
- 18. A novel role for NUAK1 in promoting ovarian cancer metastasis through regulation of fibronectin production in spheroids - PubMed [pubmed.ncbi.nlm.nih.gov]



- 19. The NF-κB/NUAK2 signaling axis regulates pancreatic cancer progression by targeting SMAD2/3 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. AMP kinase-related kinase NUAK2 affects tumor growth, migration, and clinical outcome of human melanoma PMC [pmc.ncbi.nlm.nih.gov]
- 21. embopress.org [embopress.org]
- 22. NUAK family kinase 2 is a novel therapeutic target for prostate cancer PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. NUAK1 promotes tumor metastasis through upregulating slug transcription in esophageal squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. NUAK1 acts as a novel regulator of PD-L1 via activating GSK-3β/β-catenin pathway in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 26. pubs.acs.org [pubs.acs.org]
- 27. researchgate.net [researchgate.net]
- 28. NUAK2 Inhibitors, KHKI-01128 and KHKI-01215, Exhibit Potent Anticancer Activity Against SW480 Colorectal Cancer Cells | Anticancer Research [ar.iiarjournals.org]
- 29. NUAK Inhibitors as Therapeutics for Cancer and Fibrosis | Research & Innovation [research.utoronto.ca]
- To cite this document: BenchChem. [The Biological Functions of NUAK Kinases in Cancer: A
  Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b611835#biological-function-of-nuak-kinases-in-cancer]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com